N-[3-(4-ethylpiperazin-1-yl)propyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide
Description
This compound is a quinazoline derivative featuring a 1,3-dioxolo ring fused to the quinazoline core, a sulfanylidene (C=S) group at position 6, and an 8-oxo moiety. The substituent at position 7 includes a benzamide group linked to a 3-(4-ethylpiperazin-1-yl)propyl chain.
Properties
IUPAC Name |
N-[3-(4-ethylpiperazin-1-yl)propyl]-4-[(8-oxo-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O4S/c1-2-29-10-12-30(13-11-29)9-3-8-27-24(32)19-6-4-18(5-7-19)16-31-25(33)20-14-22-23(35-17-34-22)15-21(20)28-26(31)36/h4-7,14-15,20H,2-3,8-13,16-17H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTXNWDWEHRJEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4C=C5C(=CC4=NC3=S)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(4-ethylpiperazin-1-yl)propyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity through various studies and findings.
The compound has a complex molecular structure characterized by the presence of a piperazine ring and a quinazoline derivative. Its molecular formula is with a molecular weight of approximately 592.11 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized to act as an inhibitor of certain enzymes involved in oxidative stress pathways, which are critical in the context of diseases such as cancer and neurodegenerative disorders.
Biological Activity
Recent studies have highlighted several aspects of the biological activity of this compound:
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity by scavenging reactive oxygen species (ROS). This property is crucial for protecting cells from oxidative damage and may contribute to its potential therapeutic effects in oxidative stress-related conditions .
Antitumor Activity
In vitro studies have demonstrated that the compound possesses antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific pathways influenced by this compound are still under investigation but may include modulation of signaling pathways related to cell survival and proliferation .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that it may help mitigate neurodegeneration by reducing oxidative stress in neuronal cells and promoting neuronal survival under stress conditions .
Case Studies
A series of case studies have been conducted to evaluate the efficacy and safety of this compound in preclinical models:
Comparison with Similar Compounds
Research Implications and Gaps
- Synthetic Optimization : The target compound’s synthesis likely requires selective substitution at the quinazoline core, as demonstrated in .
- SAR Development : Systematic modification of the ethylpiperazine chain or dioxolo ring (e.g., replacing sulfur with oxygen) could refine activity, as seen in ’s substituent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
